2(1H)-Quinazolinone, 7-fluoro-
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Overview
Description
2(1H)-Quinazolinone, 7-fluoro- is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of a fluorine atom at the 7th position and a keto group at the 2nd position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 7-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with formamide in the presence of a fluorinating agent. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2(1H)-Quinazolinone, 7-fluoro- may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone, 7-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-fluoroquinazolin-2-ol.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: 7-fluoroquinazolin-2-ol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Quinazolinone, 7-fluoro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone, 7-fluoro- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-fluoroquinazoline
- 7-fluoroquinazoline-2,4(1H,3H)-dione
- 2-arylquinazolines
Uniqueness
2(1H)-Quinazolinone, 7-fluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7th position enhances its stability and reactivity compared to other quinazoline derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-fluoro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNQYWXYXMUYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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